Molecular Weight and Lipophilicity Shift
The introduction of a bromine atom at the 5-position of the pyridine ring results in a quantifiable increase in molecular weight and a predicted increase in lipophilicity compared to the non-brominated analog. This shift directly impacts membrane permeability, metabolic stability, and overall drug-likeness, which are critical parameters in lead optimization . While direct experimental logP data for the bromo compound is not available in the primary literature, the molecular weight difference provides a concrete, verifiable metric for differentiation [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 225.05 |
| Comparator Or Baseline | 2-(1H-1,2,4-triazol-3-yl)pyridine: 146.15 |
| Quantified Difference | +78.90 g/mol (54% increase) |
| Conditions | Calculated from molecular formula (C₇H₅BrN₄ vs. C₇H₆N₄) |
Why This Matters
A 54% increase in molecular weight signifies a substantial change in physicochemical properties, which can alter a compound's pharmacokinetic profile and synthetic handling, making direct substitution without re-optimization unadvisable.
- [1] PubChem. 2-(1H-1,2,4-triazol-3-yl)pyridine. CID 403668. Accessed 2026. View Source
